TLR3 Agonist Activity Profile of 1-(3,4-Dimethoxyphenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea Versus In-Class TLR7/8/9 Inhibitors
In a high-throughput screening (HTS) assay, this compound demonstrated agonist activity at human Toll-like receptor 3 (TLR3) with an EC50 of 42,500 nM (4.25E+4 nM), as measured by NF-κB activation-mediated SEAP production in HEK293 cells after 24 hours [1]. In stark contrast, structurally related dimethoxyphenyl-substituted indole compounds within the same chemical series are disclosed in US Patent 11,180,474 as inhibitors of TLR7, TLR8, and TLR9, with representative compounds achieving nanomolar-range inhibitory potency in analogous HEK293 reporter gene assays [2]. This functional dichotomy—weak TLR3 agonism versus potent TLR7/8/9 antagonism—establishes a clear basis for selecting this compound specifically for TLR3 pathway studies rather than as a TLR7/8/9 modulator.
| Evidence Dimension | Functional activity at Toll-like receptors (TLR3 vs. TLR7/8/9) |
|---|---|
| Target Compound Data | EC50 = 42,500 nM (agonist activity at human TLR3 in HEK293 cells, 24 h SEAP assay) |
| Comparator Or Baseline | In-class dimethoxyphenyl-indole compounds disclosed in US 11,180,474 exhibit potent TLR7/8/9 inhibition (representative nanomolar IC50 values). Exact IC50s for closest structural analogs not publicly reported for direct comparison. |
| Quantified Difference | Qualitative difference: weak TLR3 agonism vs. TLR7/8/9 inhibition. Fold-difference cannot be calculated due to lack of head-to-head data. |
| Conditions | HEK293 cells expressing human TLR3 (agonist assay) or TLR7/8/9 (inhibitor assay); reporter gene readout |
Why This Matters
This compound offers a distinct pharmacological fingerprint (TLR3 agonism) that differentiates it from the predominant TLR7/8/9 inhibitory profile of its structural class, making it a candidate for TLR3-specific mechanistic studies where TLR7/8/9 inhibitory activity would confound interpretation.
- [1] BindingDB Entry BDBM50239680 (CHEMBL4064228). Agonist activity at human TLR3 expressed in HEK293 cells, EC50 = 4.25E+4 nM. University of Colorado Boulder / ChEMBL curation. Accessed April 2026. View Source
- [2] US Patent 11,180,474 B2. Dimethoxyphenyl substituted indole compounds as TLR7, TLR8 or TLR9 inhibitors. Filed July 27, 2017. Bristol-Myers Squibb Company. View Source
